ROS-generating agent 1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

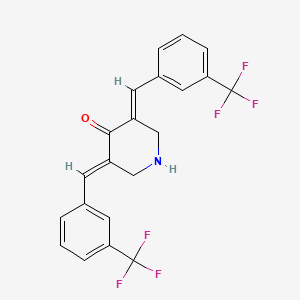

C21H15F6NO |

|---|---|

Peso molecular |

411.3 g/mol |

Nombre IUPAC |

(3E,5E)-3,5-bis[[3-(trifluoromethyl)phenyl]methylidene]piperidin-4-one |

InChI |

InChI=1S/C21H15F6NO/c22-20(23,24)17-5-1-3-13(9-17)7-15-11-28-12-16(19(15)29)8-14-4-2-6-18(10-14)21(25,26)27/h1-10,28H,11-12H2/b15-7+,16-8+ |

Clave InChI |

TYFLQYACVDKVSI-BGPOSVGRSA-N |

SMILES isomérico |

C\1NC/C(=C\C2=CC(=CC=C2)C(F)(F)F)/C(=O)/C1=C/C3=CC(=CC=C3)C(F)(F)F |

SMILES canónico |

C1C(=CC2=CC(=CC=C2)C(F)(F)F)C(=O)C(=CC3=CC(=CC=C3)C(F)(F)F)CN1 |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of MitoSOX Red: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

MitoSOX Red is a fluorogenic probe widely utilized for the specific detection of superoxide, a primary reactive oxygen species (ROS), within the mitochondria of live cells. Its unique chemical structure and targeted reactivity make it an invaluable tool for investigating mitochondrial dysfunction and oxidative stress in a multitude of research and drug development contexts. This guide provides a comprehensive overview of the core mechanism of action of MitoSOX Red, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Molecular Mechanism of Action

MitoSOX Red is a derivative of dihydroethidium (also known as hydroethidine, HE) that has been chemically modified to include a lipophilic, positively charged triphenylphosphonium (TPP) cation.[1][2] This TPP group is the key to the probe's mitochondrial targeting. The highly negative mitochondrial membrane potential actively drives the accumulation of the positively charged MitoSOX Red within the mitochondrial matrix.[3]

Once localized within the mitochondria, the dihydroethidium moiety of MitoSOX Red can be oxidized. Crucially, MitoSOX Red is selectively oxidized by superoxide (O₂⁻) but not significantly by other ROS or reactive nitrogen species (RNS) such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), or nitric oxide (NO).[4][5] The reaction with superoxide results in the formation of a specific oxidation product, 2-hydroxyethidium.[2][6] This product then intercalates with mitochondrial nucleic acids (mtDNA), leading to a significant enhancement of its fluorescence, emitting a bright red signal.[1] This fluorescence intensity is directly proportional to the amount of mitochondrial superoxide being produced.[7]

It is important to note that non-specific oxidation of MitoSOX Red can produce ethidium, which also fluoresces. However, the 2-hydroxyethidium product has a distinct fluorescence excitation spectrum, with a peak around 400 nm, which is absent for the ethidium product.[2][6] This spectral difference allows for more specific detection of superoxide.

Quantitative Data

The following table summarizes the key quantitative parameters of MitoSOX Red, essential for designing and interpreting experiments.

| Parameter | Value | Notes |

| Excitation Maximum (Superoxide Product) | ~510 nm[8] | A secondary, more specific excitation peak for the 2-hydroxyethidium product is at ~400 nm.[2][6] |

| Emission Maximum | ~580 nm[8] | |

| Recommended Working Concentration | 1-5 µM[1] | Optimal concentration should be determined empirically for each cell type and experimental condition to maximize signal-to-noise and minimize cytotoxicity.[5][9] |

| Incubation Time | 10-30 minutes[5][10] | |

| Stock Solution | 5 mM in DMSO[8] |

Experimental Protocols

Accurate and reproducible results with MitoSOX Red depend on meticulous experimental execution. Below are detailed protocols for fluorescence microscopy and flow cytometry.

Fluorescence Microscopy Protocol

This protocol outlines the steps for staining adherent cells with MitoSOX Red for visualization of mitochondrial superoxide production using a fluorescence microscope.

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Allow cells to adhere and reach the desired confluency.

-

Before staining, replace the culture medium with a pre-warmed buffer such as Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg).[10]

-

-

MitoSOX Red Staining:

-

Prepare a fresh 5 µM working solution of MitoSOX Red in pre-warmed HBSS/Ca/Mg from a 5 mM DMSO stock solution.[10] Protect the solution from light.

-

Remove the buffer from the cells and add the MitoSOX Red working solution to cover the cells.

-

Incubate for 10-30 minutes at 37°C, protected from light.[5][10] The optimal incubation time may vary between cell types.

-

-

Washing:

-

Gently wash the cells three times with pre-warmed HBSS/Ca/Mg to remove excess probe.[10]

-

-

Imaging:

-

Mount the coverslip or dish on the microscope stage.

-

For standard detection, excite the sample at ~510 nm and collect the emission at ~580 nm.[8]

-

For more specific detection of the superoxide product, excite at ~400 nm and collect emission at ~590 nm.[6]

-

Acquire images using appropriate microscope settings (e.g., exposure time, gain) that are kept consistent across all experimental conditions.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software such as ImageJ.[11]

-

Normalize the fluorescence intensity to a control group to determine the relative change in mitochondrial superoxide levels.

-

Flow Cytometry Protocol

This protocol provides a method for the quantitative analysis of mitochondrial superoxide in a cell population using flow cytometry.

-

Cell Preparation:

-

Harvest cells (both adherent and suspension) and wash them once with a suitable buffer (e.g., HBSS/Ca/Mg).

-

Resuspend the cells to a concentration of approximately 1 x 10⁶ cells/mL.[4]

-

-

MitoSOX Red Staining:

-

Washing:

-

Wash the cells three times by centrifugation and resuspension in fresh, pre-warmed buffer to remove unloaded probe.[4]

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.

-

Acquire data on a flow cytometer equipped with a laser for excitation (e.g., 488 nm or 561 nm).[13]

-

Collect the fluorescence emission in the appropriate channel (e.g., PE channel, typically around 585/42 nm).[2]

-

Analyze the data using flow cytometry software to determine the mean or median fluorescence intensity of the cell population.

-

Signaling Pathways and Experimental Workflows

MitoSOX Red is instrumental in dissecting signaling pathways that involve mitochondrial ROS. Below are diagrams illustrating a key pathway of mitochondrial superoxide production and a typical experimental workflow for using MitoSOX Red.

Caption: Mitochondrial superoxide production and MitoSOX Red detection.

Caption: A typical experimental workflow for using MitoSOX Red.

References

- 1. Mitochondrial Superoxide Assay Kit with MitoSOX Red [sbsgenetech.com]

- 2. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. digital.csic.es [digital.csic.es]

- 4. 2.5. MitoSOX Assay [bio-protocol.org]

- 5. apexbt.com [apexbt.com]

- 6. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Quantitative optical measurement of mitochondrial superoxide dynamics in pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of MitoSOX Red for Detecting Mitochondrial Superoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MitoSOX Red, a fluorogenic dye widely utilized for the specific detection of superoxide within the mitochondria of live cells. We will delve into its core mechanism of action, provide detailed experimental protocols, and present key quantitative data to facilitate its effective application in research and drug development.

Introduction to Mitochondrial Superoxide and its Significance

Mitochondria, the powerhouses of the cell, generate adenosine triphosphate (ATP) through oxidative phosphorylation. A byproduct of this process is the generation of reactive oxygen species (ROS), with the superoxide anion (O₂⁻) being a primary example.[1] While low levels of mitochondrial ROS are involved in cellular signaling, excessive production can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA.[2][3] This mitochondrial dysfunction is implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][4] Consequently, the accurate detection of mitochondrial superoxide is crucial for understanding disease mechanisms and for the development of novel therapeutics.

MitoSOX Red: A Targeted Approach to Superoxide Detection

MitoSOX Red is a specialized fluorescent probe designed to selectively detect superoxide in the mitochondria of living cells.[5][6] It is a derivative of dihydroethidium (also known as hydroethidine, HE), modified with a cationic triphenylphosphonium (TPP) group.[1][7][8] This positively charged TPP moiety facilitates the accumulation of the probe within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.[1][9]

Mechanism of Action

The detection of mitochondrial superoxide by MitoSOX Red involves a multi-step process:

-

Mitochondrial Targeting: The lipophilic and cationic nature of the TPP group directs MitoSOX Red to accumulate specifically within the mitochondria of live cells.[1][10]

-

Oxidation by Superoxide: Once inside the mitochondria, MitoSOX Red is oxidized by superoxide (O₂⁻).[5][6][11] This reaction is highly specific to superoxide, with minimal reactivity towards other ROS or reactive nitrogen species (RNS).[5][6][7] The oxidation of MitoSOX Red by superoxide results in the formation of 2-hydroxyethidium.[1][9]

-

DNA Intercalation and Fluorescence: The resulting 2-hydroxyethidium product intercalates with mitochondrial DNA (mtDNA).[12][13][14][15] This binding event leads to a significant enhancement of fluorescence, emitting a bright red signal.[7][11]

It is important to note that oxidation by other reactive species can produce ethidium, which also fluoresces but has a different excitation spectrum.[1][16] Specific detection of the superoxide-derived product is achieved by using an appropriate excitation wavelength.[1][16][17]

Chemical and Spectral Properties

A summary of the key chemical and spectral properties of MitoSOX Red is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₃H₄₃IN₃P | [7][8] |

| Molecular Weight | 759.70 g/mol | [6][7][8] |

| Excitation Maximum (Superoxide Product) | ~396-400 nm (optimal for specificity), 510 nm | [1][5][18][19] |

| Emission Maximum | ~580-610 nm | [5][7][11][18] |

| Solubility | Soluble in DMSO | [6][8] |

Visualizing the Process

Signaling Pathway of Mitochondrial Superoxide Production

The following diagram illustrates a simplified signaling pathway leading to the production of mitochondrial superoxide and its role in cellular processes.

Experimental Workflow for MitoSOX Red Application

This diagram outlines the general workflow for using MitoSOX Red to detect mitochondrial superoxide in live cells.

References

- 1. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 4. Mitochondrial Superoxide Dismutase - Signals of Distinction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. apexbt.com [apexbt.com]

- 7. Mitochondrial Superoxide Assay Kit with MitoSOX Red [sbsgenetech.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Low Micromolar Concentrations of the Superoxide Probe MitoSOX Uncouple Neural Mitochondria and Inhibit Complex IV - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MitoSOX | AAT Bioquest [aatbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. Bio-Resource: Mechanism of Interaction of Ethidium Bromide with DNA [technologyinscience.blogspot.com]

- 15. researchgate.net [researchgate.net]

- 16. The selective detection of mitochondrial superoxide by live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Spectrum [MitoSOX Red] | AAT Bioquest [aatbio.com]

- 19. MitoSOX Mitochondrial Superoxide Indicators, for live-cell imaging | LabX.com [labx.com]

An In-depth Technical Guide to MitoSOX Red: Principle, Spectrum, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MitoSOX Red, a widely used fluorescent probe for the specific detection of mitochondrial superoxide in live cells. This document details the core principles of its fluorescence, its spectral properties, and detailed experimental protocols for its application in cellular and mitochondrial research.

Core Principle of MitoSOX Red Fluorescence

MitoSOX Red is a cell-permeant fluorogenic dye specifically designed to detect superoxide (O₂•⁻), a primary reactive oxygen species (ROS), within the mitochondria of living cells.[1][2][3][4] Its mechanism of action is a multi-step process rooted in its unique chemical structure and targeted localization.

The MitoSOX Red molecule is a derivative of dihydroethidium (also known as hydroethidine, HE) conjugated to a cationic triphenylphosphonium (TPP⁺) group.[5][6][7][8] This positively charged TPP⁺ moiety facilitates the probe's accumulation within the mitochondria, driven by the organelle's negative membrane potential.[5][9][10]

Once localized within the mitochondrial matrix, the dihydroethidium component of MitoSOX Red can be oxidized.[5][8] Crucially, the probe is selectively oxidized by superoxide over other ROS and reactive nitrogen species (RNS).[1][2][3][4][6] This reaction yields a stable, fluorescent product, 2-hydroxyethidium, which then intercalates with mitochondrial nucleic acids (mtDNA).[1][3][6][8][11] This binding event significantly enhances the fluorescence signal, resulting in a bright red fluorescence that can be visualized and quantified using various imaging techniques.[1][3][6] The enzymatic activity of superoxide dismutase (SOD), which converts superoxide to hydrogen peroxide, can prevent the oxidation of MitoSOX Red, serving as a valuable negative control in experiments.[1][2][3][4]

It is important to note that while MitoSOX Red is a powerful tool, some studies suggest that at higher concentrations, it may induce mitochondrial uncoupling and inhibit Complex IV of the electron transport chain.[8] Therefore, careful optimization of the probe concentration is critical to ensure accurate and artifact-free results.

Spectral Properties

The spectral properties of MitoSOX Red are a key aspect of its utility. However, there are some variations in the reported optimal excitation and emission wavelengths, which may depend on the specific instrumentation and whether the goal is general ROS detection or specific superoxide detection.

For the specific detection of superoxide, which leads to the formation of 2-hydroxyethidium, an excitation peak around 400 nm is recommended.[12] The resulting emission is then detected at approximately 590-610 nm.[2][12] Using a more common excitation wavelength, such as 510 nm, will detect the oxidized ethidium product, which is less specific for superoxide.

The following table summarizes the key spectral data for MitoSOX Red:

| Parameter | Wavelength (nm) | Notes |

| Excitation Maximum (Superoxide-Specific) | ~400 | Optimal for discriminating superoxide from other ROS.[12] |

| Excitation Maximum (General) | 510 | Commonly used, but less specific for superoxide.[1][6][7][13] |

| Emission Maximum | 580 - 610 | The range of reported emission maxima.[1][2][6][7][14] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes described, the following diagrams have been generated using the Graphviz DOT language.

Detailed Experimental Protocols

The following protocols provide a general framework for using MitoSOX Red in live-cell imaging experiments. It is crucial to optimize parameters such as probe concentration and incubation time for each specific cell type and experimental condition.

Reagent Preparation

-

MitoSOX Red Stock Solution (5 mM):

-

Allow the vial of MitoSOX Red to equilibrate to room temperature before opening.

-

Dissolve 50 µg of MitoSOX Red in 13.2 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).[4]

-

This stock solution is unstable and should be prepared fresh or aliquoted and stored at -20°C to -80°C, protected from light and moisture.[4][13] Avoid repeated freeze-thaw cycles.[4]

-

-

MitoSOX Red Working Solution (1-5 µM):

-

On the day of the experiment, dilute the 5 mM stock solution in a suitable buffer, such as pre-warmed Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, or serum-free culture medium.[4][7]

-

The optimal final concentration should be empirically determined for each cell type, typically ranging from 1 to 5 µM.[6][7] It is recommended to start with a lower concentration to minimize potential artifacts.[5]

-

Staining Protocol for Adherent Cells

-

Cell Seeding: Plate cells on an appropriate imaging dish or plate and allow them to adhere and reach the desired confluency.

-

Reagent Addition: Remove the culture medium and wash the cells once with pre-warmed buffer. Add the MitoSOX Red working solution to the cells.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[7][11][15]

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed buffer to remove excess probe.[7][11]

-

Imaging: Immediately proceed with imaging using a fluorescence microscope or flow cytometer. For microscopy, maintain the cells in a suitable imaging buffer.

Staining Protocol for Suspension Cells

-

Cell Preparation: Harvest cells by centrifugation (e.g., 400 x g for 3-5 minutes).[13]

-

Resuspension: Resuspend the cell pellet in the MitoSOX Red working solution at a density of approximately 1 x 10⁶ cells/mL.[7][13]

-

Incubation: Incubate the cell suspension for 10-30 minutes at room temperature or 37°C, protected from light.[7][15]

-

Washing: Centrifuge the cells to pellet them and discard the supernatant. Wash the cells by resuspending them in fresh, pre-warmed buffer and repeating the centrifugation step. Perform two to three washes.[7]

-

Imaging: Resuspend the final cell pellet in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.

Controls and Considerations

-

Negative Control: To confirm the specificity of the signal for superoxide, pre-incubate cells with a superoxide dismutase (SOD) mimetic before adding MitoSOX Red. A significant reduction in fluorescence intensity would indicate that the signal is indeed due to superoxide.

-

Positive Control: To induce mitochondrial superoxide production, cells can be treated with agents such as antimycin A or doxorubicin.

-

Autofluorescence: It is advisable to include an unstained cell sample to assess the level of cellular autofluorescence.

-

Toxicity: As high concentrations of MitoSOX Red can be cytotoxic, it is essential to perform viability assays to ensure that the staining conditions are not adversely affecting the cells.

-

Signal Localization: While MitoSOX Red is designed to accumulate in the mitochondria, under certain conditions of high oxidative stress or altered mitochondrial membrane potential, the oxidized probe may redistribute to the nucleus.[6] Co-staining with a mitochondrial marker (e.g., MitoTracker Green) can help confirm mitochondrial localization.[11]

By understanding the fundamental principles and adhering to optimized protocols, researchers can effectively leverage MitoSOX Red as a powerful tool for investigating the role of mitochondrial superoxide in a wide range of biological processes and disease states.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. apexbt.com [apexbt.com]

- 5. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial Superoxide Assay Kit with MitoSOX Red [sbsgenetech.com]

- 7. 2.5. MitoSOX Assay [bio-protocol.org]

- 8. Low Micromolar Concentrations of the Superoxide Probe MitoSOX Uncouple Neural Mitochondria and Inhibit Complex IV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MitoSOX | AAT Bioquest [aatbio.com]

- 11. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Spectrum [MitoSOX Red] | AAT Bioquest [aatbio.com]

- 15. Detection of Mitochondrial Oxidative Stress in T-cells Using MitoSOX Red Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling Mitochondrial Superoxide: A Technical Guide to Novel Applications of MitoSOX Red

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the versatile applications of MitoSOX Red, a fluorogenic probe for the specific detection of superoxide within the mitochondria of living cells. As mitochondrial dysfunction is increasingly implicated in a wide array of pathologies, from neurodegenerative diseases to cardiovascular disorders, the ability to accurately measure mitochondrial reactive oxygen species (ROS) is paramount. This document provides a comprehensive overview of advanced methodologies, data interpretation, and experimental protocols to empower researchers in their quest to understand and modulate mitochondrial oxidative stress.

Core Principles of MitoSOX Red

MitoSOX Red is a derivative of dihydroethidium, modified with a triphenylphosphonium cation that directs its accumulation within the negatively charged mitochondrial matrix.[1][2] Once localized, it is selectively oxidized by superoxide (O₂•⁻), but not by other ROS or reactive nitrogen species (RNS), to a product that intercalates with mitochondrial nucleic acids, emitting a bright red fluorescence.[3][4][5][6] This specificity makes MitoSOX Red a powerful tool for investigating the role of mitochondrial superoxide in cellular signaling and disease.

Quantitative Analysis of Mitochondrial Superoxide Production

The fluorescence intensity of oxidized MitoSOX Red can be quantified to assess changes in mitochondrial superoxide levels in response to various stimuli. Below are examples of quantitative data obtained using MitoSOX Red in different cell types and experimental conditions.

| Cell Line | Inducer | Concentration | Incubation Time | Fold Increase in MitoSOX Fluorescence (Mean ± SD) | Detection Method |

| H9c2 Cardiomyocytes | Antimycin A | 50 µM | 1 hour | 4.6 ± 0.12 | Flow Cytometry |

| H9c2 Cardiomyocytes | Antimycin A | 100 µM | 1 hour | 5.5 ± 0.17 | Flow Cytometry |

| H9c2 Cardiomyocytes | Paraquat | 50 µM | 1 hour | 3.7 ± 0.13 | Flow Cytometry |

| H9c2 Cardiomyocytes | Paraquat | 100 µM | 1 hour | 6.9 ± 0.32 | Flow Cytometry |

| H9c2 Cardiomyocytes | Doxorubicin | 1 µM | 24 hours | 4.3 ± 0.37 | Flow Cytometry |

Data compiled from studies on rat cardiac derived H9c2 myocytes.[7]

Experimental Protocols

Accurate and reproducible results with MitoSOX Red hinge on meticulous experimental execution. The following protocols provide a detailed guide for live-cell imaging and flow cytometry applications.

General Reagent Preparation

-

MitoSOX Red Stock Solution (5 mM): Dissolve 50 µg of MitoSOX Red in 13 µL of high-quality, anhydrous DMSO.[5][6][8] Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C to -80°C, protected from light and moisture.[5][6][8]

-

MitoSOX Red Working Solution (1-5 µM): On the day of the experiment, warm a vial of the stock solution to room temperature.[5][6] Dilute the 5 mM stock solution in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, to the desired final concentration.[5][9] The optimal concentration should be determined empirically for each cell type and experimental condition, but should not exceed 5 µM to avoid cytotoxic effects.[6]

Live-Cell Fluorescence Microscopy

This protocol is suitable for visualizing mitochondrial superoxide production in adherent cells.

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips and culture until the desired confluency is reached.

-

Cell Loading: Remove the culture medium and wash the cells once with pre-warmed HBSS. Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[6][9]

-

Washing: Gently wash the cells three times with pre-warmed buffer to remove excess probe.[6][9]

-

Imaging: Mount the cells in warm buffer for immediate imaging on a fluorescence microscope. For optimal detection of the superoxide-specific product, use an excitation wavelength of approximately 396-405 nm and an emission wavelength of 580-610 nm.[10][11][12] While excitation at ~510 nm is possible, it may also excite non-specific oxidation products.[10]

Flow Cytometry

This protocol allows for the quantitative analysis of mitochondrial superoxide in a large population of cells.

-

Cell Preparation: For adherent cells, trypsinize and collect the cells. For suspension cells, collect by centrifugation. Wash the cells twice with HBSS.[13] Resuspend the cells at a concentration of 1-2 x 10⁷ cells/mL.[13]

-

Cell Loading: Add MitoSOX Red to the cell suspension to a final concentration of 5 µM and incubate for 30 minutes at 37°C, protected from light.[13]

-

Washing: Wash the cells two times with HBSS containing calcium and magnesium.[13]

-

Analysis: Resuspend the cells in FACS binding buffer to a final volume of 500 µL.[13] Analyze the cells on a flow cytometer, typically using the FL2 channel (excitation at 488 nm, emission at ~585 nm).[1][7]

Novel Applications and Signaling Pathways

MitoSOX Red is instrumental in elucidating the role of mitochondrial superoxide in various signaling cascades and pathological processes.

Drug Discovery and Development

In drug development, MitoSOX Red can be employed to screen for compounds that modulate mitochondrial ROS production. This is particularly relevant for therapies targeting diseases with a known oxidative stress component.

Investigating Neurodegenerative Diseases

Increased mitochondrial superoxide production is a hallmark of several neurodegenerative diseases, including Parkinson's, Alzheimer's, and ALS.[1] MitoSOX Red can be used in cellular and animal models to investigate the mechanisms of neuronal damage and to test the efficacy of neuroprotective agents.

Cardiovascular Research

MitoSOX Red has been utilized to study ROS production in cardiovascular cells and tissues.[1] For instance, it has been used to measure superoxide in ventricular myocytes and vascular endothelial cells, providing insights into the pathophysiology of heart failure and atherosclerosis.[1]

Simultaneous Detection of Apoptosis and Superoxide Production

A powerful application involves the co-staining of cells with MitoSOX Red and markers of apoptosis, such as Annexin V and SYTOX Green.[13] This allows for the simultaneous assessment of mitochondrial dysfunction and cell death pathways by flow cytometry or confocal microscopy.[13]

Considerations and Limitations

While MitoSOX Red is a valuable tool, it is essential to be aware of its limitations to ensure accurate data interpretation:

-

Potential for Artifacts: At concentrations above 5 µM, MitoSOX Red can induce mitochondrial depolarization and redistribute to the cytosol and nucleus, leading to non-specific fluorescence.[2][6]

-

Probe Oxidation: The probe is sensitive to light and air, so proper storage and handling are crucial to prevent auto-oxidation.[3][5]

-

Fluorescence Quenching: Like many fluorescent dyes, the signal can be prone to quenching, so samples should be protected from light as much as possible.[3]

-

Specificity of the Fluorescent Product: While the formation of 2-hydroxyethidium is specific to superoxide, other one-electron oxidants can lead to the formation of ethidium, which also fluoresces red.[14][15] Using the recommended excitation wavelength of ~400 nm can help to selectively detect the superoxide-specific product.[11][12] For definitive quantification of superoxide, HPLC-based methods to measure 2-hydroxy-ethidium are recommended.[15][16]

Alternatives to MitoSOX Red

While MitoSOX Red is a widely used probe, several alternatives are available for detecting mitochondrial ROS, each with its own advantages and disadvantages.

| Probe | Target ROS | Cellular Localization | Excitation/Emission (nm) | Key Advantages |

| MitoSOX Red | Mitochondrial Superoxide (O₂•⁻) | Mitochondria | ~510 / ~580 | Specific for mitochondrial superoxide |

| CellROX® Deep Red | General ROS | Cytoplasm | ~644 / ~665 | High photostability, fixable |

| Dihydroethidium (DHE) | Superoxide (O₂•⁻) | Nucleus and Cytoplasm | ~518 / ~605 | Widely used for superoxide detection |

| Amplex® Red | Hydrogen Peroxide (H₂O₂) | Extracellular/Cell Lysate | ~571 / ~585 | High sensitivity and specificity for H₂O₂ |

| mito-roGFP | Redox state (GSH/GSSG) | Mitochondria | Ratiometric (e.g., 405/488) | Genetically encoded, allows for dynamic measurements |

This table provides a comparative overview of common ROS probes.[17][18]

Conclusion

MitoSOX Red remains a cornerstone for the investigation of mitochondrial superoxide in living cells. Its ability to specifically target mitochondria and react with superoxide provides researchers with a powerful tool to dissect the intricate roles of mitochondrial ROS in health and disease. By adhering to rigorous experimental protocols and being mindful of the probe's limitations, scientists can continue to uncover novel insights into cellular signaling, advance drug discovery efforts, and develop new therapeutic strategies for a multitude of disorders rooted in mitochondrial dysfunction.

References

- 1. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Low Micromolar Concentrations of the Superoxide Probe MitoSOX Uncouple Neural Mitochondria and Inhibit Complex IV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial Superoxide Assay Kit with MitoSOX Red [sbsgenetech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 2.5. MitoSOX Assay [bio-protocol.org]

- 10. MitoSOX Mitochondrial Superoxide Indicators, for live-cell imaging | LabX.com [labx.com]

- 11. Assay of mitochondrial levels of reactive oxygen species using OH-ethidium rate measurement and MitoSOX:TMRM:MitoTracker Deep Red double normalization [help.imageanalyst.net]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Hydroethidine- and MitoSOX-derived red fluorescence is not a reliable indicator of intracellular superoxide formation: another inconvenient truth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Investigating the Role of Mitochondrial ROS with MitoSOX Red: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MitoSOX Red, a widely used fluorescent probe for the detection of mitochondrial superoxide (O₂•⁻), a key reactive oxygen species (ROS). This document details the core principles of the MitoSOX Red assay, provides standardized experimental protocols for its application in various research contexts, presents quantitative data to aid in experimental design and data interpretation, and visualizes key mitochondrial ROS-related signaling pathways.

Introduction to MitoSOX Red

MitoSOX™ Red is a fluorogenic dye specifically designed for the selective detection of superoxide in the mitochondria of live cells.[1][2] It is a derivative of dihydroethidium, modified with a triphenylphosphonium cation that facilitates its accumulation within the mitochondria due to the negative mitochondrial membrane potential.[3][4] Once localized in the mitochondria, MitoSOX Red is oxidized primarily by superoxide, leading to the formation of a red fluorescent product that intercalates with mitochondrial nucleic acids, thereby amplifying the fluorescent signal.[1][2] This specificity for superoxide over other ROS and reactive nitrogen species (RNS) makes it a valuable tool for investigating the role of mitochondrial ROS in cellular physiology and pathology.[1]

Mechanism of Action:

The core of the MitoSOX Red assay lies in its chemical reaction with superoxide. The non-fluorescent MitoSOX Red molecule is oxidized by O₂•⁻ to form 2-hydroxyethidium, which exhibits a strong red fluorescence upon binding to nucleic acids.[3] While the probe can be excited at a standard wavelength of 510 nm, excitation at approximately 400 nm is recommended for more specific detection of the superoxide-specific product.[3]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies that have utilized MitoSOX Red to measure changes in mitochondrial superoxide levels in response to different stimuli. This data can serve as a reference for expected fold-changes and assist in the design of robust experiments.

Table 1: Fold Increase in MitoSOX Red Fluorescence in H9c2 Cardiomyocytes [5]

| Treatment Agent | Concentration | Incubation Time | Fold Increase (Mean ± SD) |

| Antimycin A | 50 µM | 1 hour | 4.6 ± 0.12 |

| Antimycin A | 100 µM | 1 hour | 5.5 ± 0.17 |

| Paraquat | 50 µM | 1 hour | 3.7 ± 0.13 |

| Paraquat | 100 µM | 1 hour | 6.9 ± 0.32 |

| Doxorubicin | 1 µM | 24 hours | 4.3 ± 0.37 |

Table 2: Fold Increase in MitoSOX Red Fluorescence in Human Coronary Artery Endothelial Cells (HCAECs) [5]

| Treatment Agent | Concentration | Incubation Time | Fold Increase (Mean ± SD) |

| High Glucose | 30 mM | 48 hours | 3.8 ± 0.39 |

Table 3: Effect of MitoSOX Red Concentration on Mean Fluorescence Intensity in B16-F10 Melanoma Cells [6]

| MitoSOX Red Concentration | Cell Type | Mean Fluorescence Intensity (Arbitrary Units, Mean ± SD) |

| 1 µM | Control (CON) | ~1000 |

| 1 µM | Mitochondrial DNA-deficient (MD) | ~3000 |

| 2.5 µM | Control (CON) | ~1500 |

| 2.5 µM | Mitochondrial DNA-deficient (MD) | ~3000 |

| 5 µM | Control (CON) | ~2000 |

| 5 µM | Mitochondrial DNA-deficient (MD) | ~2200 |

Experimental Protocols

This section provides detailed methodologies for key experiments using MitoSOX Red. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

General Preparation of MitoSOX Red Solutions

-

Stock Solution (5 mM): Dissolve 50 µg of MitoSOX Red powder in 13 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).[7][8] Aliquot the stock solution into small, single-use volumes and store at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[7][8]

-

Working Solution (1-10 µM): On the day of the experiment, dilute the 5 mM stock solution in a suitable buffer, such as pre-warmed Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, or serum-free culture medium.[9] The optimal concentration should be determined empirically for each cell type and application, but a starting concentration of 5 µM is commonly used.[10] For some applications, lower concentrations (e.g., 100 nM to 1 µM) may be necessary to minimize potential artifacts.[7]

Protocol for Live Cell Imaging using Fluorescence Microscopy

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips to allow for high-resolution imaging. Grow cells to the desired confluency (typically 70-80%).

-

Cell Treatment: Treat cells with the experimental compounds or vehicle control for the desired duration.

-

MitoSOX Red Staining:

-

Remove the culture medium and wash the cells once with pre-warmed HBSS or phenol red-free medium.[11]

-

Add the MitoSOX Red working solution (e.g., 5 µM) to the cells and incubate for 10-30 minutes at 37°C, protected from light.[7][12] The optimal incubation time should be determined to maximize signal-to-noise while avoiding artifacts like nuclear staining.[13]

-

-

Washing: Gently wash the cells two to three times with pre-warmed HBSS or phenol red-free medium to remove excess probe.[7][11]

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters.

-

Image Analysis: Quantify the mean fluorescence intensity of the mitochondrial regions of interest using image analysis software such as ImageJ.

Protocol for Flow Cytometry

-

Cell Preparation: Harvest and wash cells, then resuspend them in pre-warmed HBSS or a suitable buffer at a concentration of 1-5 x 10⁶ cells/mL.[12][15]

-

Cell Treatment: Treat cells with the experimental compounds or vehicle control.

-

MitoSOX Red Staining:

-

Add the MitoSOX Red working solution to the cell suspension.

-

Incubate for 15-30 minutes at 37°C, protected from light.[15]

-

-

Washing: Wash the cells twice by centrifugation and resuspension in fresh, pre-warmed buffer.

-

Flow Cytometric Analysis:

-

Analyze the cells on a flow cytometer. The MitoSOX Red signal is typically detected in the PE channel (or a similar channel with an emission filter around 585 nm).[3]

-

It is crucial to include proper controls, such as unstained cells (for autofluorescence) and cells treated with a known inducer of mitochondrial ROS (e.g., Antimycin A) as a positive control.[13]

-

For accurate quantification, it is recommended to co-stain with a viability dye to exclude dead cells, as MitoSOX Red can produce a strong signal in the nucleus of dead cells.[16]

-

Protocol for Plate Reader-Based Assay

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.[17] It is advisable to use phenol red-free medium to reduce background fluorescence.[11]

-

Cell Treatment: Treat cells with experimental compounds.

-

MitoSOX Red Staining:

-

Washing: Wash the cells twice with HBSS.[17]

-

Fluorescence Measurement: Add 100-150 µL of HBSS or phenol red-free medium to each well and immediately measure the fluorescence using a microplate reader.[14][17]

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by mitochondrial ROS.

Caption: Experimental workflow for measuring mitochondrial superoxide using MitoSOX Red.

Caption: Mitochondrial ROS-mediated activation of the MAPK signaling pathway.

Caption: Regulation of HIF-1α stability by mitochondrial ROS.

Caption: Activation of the NF-κB signaling pathway by mitochondrial ROS.

Troubleshooting and Considerations

While MitoSOX Red is a powerful tool, it is essential to be aware of its limitations and potential artifacts to ensure accurate data interpretation.

-

Concentration Dependence: High concentrations of MitoSOX Red (>5 µM) can be cytotoxic, alter mitochondrial morphology, and lead to non-specific staining of the cytosol and nucleus.[4][15] It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific cell type.

-

Photostability: The fluorescent product of MitoSOX Red is light-sensitive. All steps of the experiment should be performed while protecting the samples from light to prevent photobleaching.[10]

-

Mitochondrial Membrane Potential: The accumulation of MitoSOX Red in the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm). If your experimental treatment alters ΔΨm, it may affect probe loading and could lead to misinterpretation of the results. Co-staining with a ΔΨm-independent mitochondrial marker (e.g., MitoTracker Green) can help to control for changes in mitochondrial mass, while a ΔΨm-sensitive dye (e.g., TMRM) can be used to assess changes in membrane potential.

-

Specificity and Alternative Products: While highly selective for superoxide, MitoSOX Red can be oxidized by other strong oxidants under certain conditions. The formation of ethidium, a non-superoxide-specific product, can also contribute to red fluorescence. As mentioned, using an excitation wavelength of ~400 nm can help to distinguish the superoxide-specific 2-hydroxyethidium product.[3] For definitive quantification of superoxide, HPLC-based methods can be employed to separate and quantify the different oxidation products.

-

Cellular Health: Ensure that cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may exhibit altered mitochondrial function and ROS production, confounding the experimental results.[15]

-

Controls are Critical: Always include appropriate controls in your experiments:

-

Unstained cells: To measure background autofluorescence.

-

Positive control: Cells treated with a known inducer of mitochondrial superoxide, such as Antimycin A (a complex III inhibitor) or Rotenone (a complex I inhibitor).[13]

-

Negative control: Pre-treatment with a superoxide scavenger, such as a cell-permeable superoxide dismutase (SOD) mimetic (e.g., MnTBAP), should attenuate the MitoSOX Red signal.[3]

-

By carefully considering these factors and implementing rigorous experimental design, researchers can effectively utilize MitoSOX Red to gain valuable insights into the intricate role of mitochondrial superoxide in health and disease, and to screen for novel therapeutics that modulate mitochondrial ROS production.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Low Micromolar Concentrations of the Superoxide Probe MitoSOX Uncouple Neural Mitochondria and Inhibit Complex IV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. scribd.com [scribd.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2.5. MitoSOX Assay [bio-protocol.org]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Core Principles of Using Fluorescent Probes for Reactive Oxygen Species (ROS) Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and practical applications of fluorescent probes for the detection and quantification of reactive oxygen species (ROS). As crucial signaling molecules and mediators of oxidative stress, the accurate measurement of ROS is paramount in various fields of biological research and drug development. This document offers detailed methodologies for key experiments, a comparative analysis of commonly used fluorescent probes, and visual representations of experimental workflows and reaction mechanisms to facilitate a deeper understanding of these powerful research tools.

Introduction to Reactive Oxygen Species and Fluorescent Probes

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, including superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).[1][2] While essential for various physiological processes such as cell signaling, excessive ROS production can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1] Consequently, the ability to accurately detect and quantify ROS in biological systems is of utmost importance.

Fluorescent probes have emerged as indispensable tools for ROS research due to their high sensitivity, and their capacity for real-time, in situ detection in living cells with high spatial and temporal resolution.[3][4] These probes are typically small organic molecules that are non-fluorescent or weakly fluorescent in their reduced state and become highly fluorescent upon reaction with specific ROS.[1] This "turn-on" fluorescence mechanism allows for the visualization and quantification of ROS production within cellular compartments.[1]

Classification and Mechanisms of Fluorescent ROS Probes

Fluorescent probes for ROS can be broadly categorized into small-molecule dyes, genetically encoded sensors, and nanoparticle-based probes.[1]

-

Small-Molecule Dyes: These are the most widely used class of ROS probes due to their ease of use and cell permeability.[1] Their mechanism of action is typically based on oxidation of the probe by ROS, leading to a change in its fluorescent properties.[1][5] Common examples include 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), dihydroethidium (DHE), and MitoSOX™ Red.[1]

-

Genetically Encoded Sensors: These are proteins, often derived from fluorescent proteins like GFP, that are engineered to be sensitive to changes in the cellular redox state.[6] They offer high specificity and the ability to be targeted to specific subcellular compartments.[6]

-

Nanoparticle-Based Probes: These probes offer advantages such as enhanced stability and the potential for multimodal imaging. Their surface can be functionalized to target specific ROS or cellular locations.[1]

The sensing mechanisms of these probes primarily involve photoinduced electron transfer (PeT), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET).[5][7] In a typical PeT-based probe, the fluorophore is quenched in its reduced state. Upon reaction with ROS, the PeT process is inhibited, leading to a "turn-on" of fluorescence.

Quantitative Data of Common Fluorescent ROS Probes

The selection of an appropriate fluorescent probe is critical for the success of any experiment. The following table summarizes the key quantitative parameters of several commonly used fluorescent probes for ROS detection.

| Probe Name | Target ROS | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Key Characteristics & Notes |

| DCFH-DA | General Oxidative Stress | ~495 | ~529 | - | Cell-permeable, hydrolyzed to DCFH which is oxidized to the fluorescent DCF. Lacks specificity for a particular ROS.[8][9] |

| Dihydroethidium (DHE) | Superoxide (O₂⁻) | ~535 | ~610 | - | Upon reaction with O₂⁻, forms 2-hydroxyethidium which intercalates with DNA, emitting red fluorescence.[10][11] |

| MitoSOX™ Red | Mitochondrial Superoxide (O₂⁻) | ~510 | ~580 | - | A derivative of DHE targeted to the mitochondria.[10][12] |

| Amplex® Red | Hydrogen Peroxide (H₂O₂) | ~530-560 | ~590 | - | Reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin. Primarily for extracellular H₂O₂ detection.[1][7] |

| Singlet Oxygen Sensor Green (SOSG) | Singlet Oxygen (¹O₂) | ~504 | ~525 | - | Highly selective for ¹O₂. Exhibits a green fluorescence upon reaction.[11][13] |

| Hydroxyphenyl Fluorescein (HPF) | Hydroxyl Radical (•OH) & Peroxynitrite (ONOO⁻) | - | - | - | A probe for highly reactive oxygen species.[14] |

| MitoROS™ OH580 | Hydroxyl Radical (•OH) | - | - | - | A cell-permeable probe that generates red fluorescence upon reaction with •OH.[10] |

| BODIPY 581/591 C11 | Peroxyl Radicals | 581 (reduced) / 500 (oxidized) | 591 (reduced) / 510 (oxidized) | - | A ratiometric lipid peroxidation sensor.[11] |

Detailed Experimental Protocols

Accurate and reproducible results depend on meticulous experimental execution. The following sections provide detailed protocols for three of the most commonly used fluorescent ROS probes.

General Cellular ROS Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the detection of total cellular ROS in adherent cells using DCFH-DA.

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (DMSO)

-

Serum-free cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Adherent cells cultured in a multi-well plate

-

Fluorescence microscope or microplate reader

Procedure:

-

Preparation of DCFH-DA Stock Solution: Dissolve DCFH-DA in DMSO to make a 10 mM stock solution. Store in small aliquots at -20°C, protected from light.[15]

-

Cell Seeding: Seed adherent cells in a multi-well plate at a suitable density to achieve 70-80% confluency on the day of the experiment.[15]

-

Cell Treatment: If applicable, treat the cells with the experimental compounds or conditions to induce or inhibit ROS production. Include appropriate positive (e.g., H₂O₂) and negative controls.

-

Preparation of DCFH-DA Working Solution: Immediately before use, dilute the DCFH-DA stock solution in pre-warmed serum-free medium to a final concentration of 10-25 µM.[16]

-

Probe Loading: Remove the culture medium from the cells and wash once with serum-free medium. Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[3][15]

-

Washing: Remove the DCFH-DA working solution and wash the cells twice with PBS to remove any extracellular probe.[15]

-

Measurement:

-

Fluorescence Microscopy: Add PBS to the wells and immediately visualize the cells using a fluorescence microscope with a filter set appropriate for fluorescein (Excitation/Emission: ~495/529 nm).[9]

-

Microplate Reader: After the final wash, add PBS to each well and measure the fluorescence intensity using a microplate reader (Excitation/Emission: ~485/535 nm).[3]

-

Detection of Mitochondrial Superoxide with MitoSOX™ Red

This protocol details the measurement of superoxide specifically within the mitochondria of live cells.

Materials:

-

MitoSOX™ Red reagent

-

DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Live cells cultured on coverslips or in a multi-well plate

-

Fluorescence microscope

Procedure:

-

Preparation of MitoSOX™ Red Stock Solution: Dissolve MitoSOX™ Red in DMSO to make a 5 mM stock solution. Aliquot and store at -20°C, protected from light.[2][12]

-

Cell Preparation: Culture cells on coverslips or in a suitable imaging dish.

-

Preparation of MitoSOX™ Red Working Solution: Dilute the stock solution in pre-warmed HBSS or other appropriate buffer to a final concentration of 5 µM.[17]

-

Probe Loading: Remove the culture medium and add the MitoSOX™ Red working solution to the cells. Incubate for 10-30 minutes at 37°C, protected from light.[12][17]

-

Washing: Gently wash the cells three times with warm buffer to remove the probe that has not been taken up by the mitochondria.[17]

-

Imaging: Mount the coverslip with warm buffer and immediately image the cells using a fluorescence microscope equipped with a rhodamine filter set (Excitation/Emission: ~510/580 nm).[12]

Measurement of Extracellular Hydrogen Peroxide with Amplex® Red

This protocol is for the quantification of H₂O₂ released from cells into the extracellular medium.

Materials:

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

DMSO

-

Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Hydrogen peroxide (H₂O₂) for standard curve

-

Cell suspension or conditioned medium

-

96-well microplate (black with clear bottom recommended)

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Amplex® Red Stock Solution: Dissolve Amplex® Red in DMSO to create a stock solution.

-

HRP Stock Solution: Dissolve HRP in reaction buffer.

-

H₂O₂ Standard Solutions: Prepare a series of H₂O₂ standards in reaction buffer.[15]

-

-

Preparation of Amplex® Red Reaction Mixture: Prepare a working solution containing Amplex® Red and HRP in reaction buffer. This should be prepared fresh and protected from light.[7]

-

Assay Procedure:

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.[1][7]

-

Data Analysis: Generate a standard curve from the H₂O₂ standards and use it to determine the concentration of H₂O₂ in the samples.

Data Interpretation and Critical Considerations

While fluorescent probes are powerful tools, their use requires careful consideration of potential artifacts and limitations.

-

Probe Specificity: Many probes are not entirely specific for a single ROS. For instance, DCFH can be oxidized by various reactive species, not just H₂O₂.[8] It is crucial to use appropriate controls and, when possible, complementary detection methods to confirm the identity of the ROS being detected.

-

Autoxidation: Some probes can be auto-oxidized, leading to a background signal that is independent of cellular ROS production.[14]

-

Photobleaching and Phototoxicity: Excitation light can cause photobleaching of the fluorescent product and can also induce the production of ROS, leading to experimental artifacts. Use the lowest possible excitation intensity and exposure time.

-

Cellular Localization: Ensure the probe is localized to the subcellular compartment of interest. For example, MitoSOX™ Red is designed to accumulate in the mitochondria.[12]

-

Controls: Always include appropriate controls in your experiments:

-

Unstained cells: To determine background autofluorescence.

-

Positive control: Cells treated with a known ROS-inducing agent (e.g., H₂O₂) to ensure the probe is working.

-

Negative control: Cells pre-treated with an antioxidant (e.g., N-acetylcysteine) to confirm that the observed fluorescence is due to ROS.

-

Conclusion

Fluorescent probes are invaluable for the detection and quantification of ROS in biological systems. A thorough understanding of their chemical properties, mechanisms of action, and potential limitations is essential for obtaining reliable and meaningful data. By carefully selecting the appropriate probe, meticulously following experimental protocols, and incorporating proper controls, researchers can effectively utilize these tools to unravel the complex roles of ROS in health and disease, thereby advancing scientific knowledge and facilitating the development of novel therapeutics.

References

- 1. Protocol Library | Collaborate and Share [develop.protocols.opentrons.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. Recent progress in the development of fluorescent probes for imaging pathological oxidative stress - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00172A [pubs.rsc.org]

- 6. A ratiometric fluorescent probe for the detection of hydroxyl radicals in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Fluorescent probes for in vitro and in vivo quantification of hydrogen peroxide - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04888G [pubs.rsc.org]

- 9. Recent progress in the development of fluorescent probes for imaging pathological oxidative stress - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. A Novel Fluorescent Probe for Imaging and Detecting Hydroxyl Radical in Living Cells | AAT Bioquest [aatbio.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Singlet Oxygen Sensor Green (sosG) | AxisPharm [axispharm.com]

- 14. Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans [bio-protocol.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

Initial Characterization of MitoSOX Red in Primary Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization and application of MitoSOX Red, a fluorogenic probe designed for the selective detection of superoxide within the mitochondria of live primary neurons. It addresses critical aspects of its mechanism, potential artifacts, and optimized protocols to ensure accurate and reproducible results in neuroscience research.

Introduction: The Role of Mitochondrial Superoxide in Neurons

Mitochondrial superoxide, a primary reactive oxygen species (ROS), is a byproduct of oxidative phosphorylation.[1] In the complex environment of the nervous system, dysregulation of mitochondrial superoxide production is implicated in the pathophysiology of neurodegenerative diseases, including Parkinson's, Alzheimer's, and amyotrophic lateral sclerosis (ALS), as well as in neuronal injury associated with conditions like stroke.[1][2] Accurate measurement of this specific ROS in live neurons is therefore critical for understanding disease mechanisms and for the development of targeted neurotherapeutics.

MitoSOX™ Red is a vital tool for this purpose.[1] It is a cell-permeant dye that selectively targets mitochondria, where it is oxidized by superoxide to produce a distinct red fluorescence.[1][3] This guide details its proper use, potential pitfalls, and data interpretation for robust characterization in primary neuronal cultures.

Core Principles and Mechanism of Action

MitoSOX Red's utility is based on a two-step mechanism: mitochondrial targeting and superoxide-specific oxidation.

-

Mitochondrial Accumulation : The probe contains a lipophilic, positively charged triphenylphosphonium (TPP) moiety.[4] This TPP cation drives the molecule's accumulation within the negatively charged mitochondrial matrix, a process dependent on the mitochondrial membrane potential.[4]

-

Superoxide-Specific Oxidation : Once inside the matrix, the dihydroethidium component of MitoSOX Red is selectively oxidized by superoxide (O₂•⁻).[3][5] It is crucial to note that it is not readily oxidized by other reactive oxygen or nitrogen species (ROS/RNS), lending it specificity.[3][5]

-

Fluorescence Emission : The oxidized product intercalates with mitochondrial nucleic acids, which significantly enhances its fluorescence, emitting a red signal.[1] For the most selective detection of superoxide, an excitation wavelength of approximately 396-400 nm is recommended, as this preferentially excites the superoxide-specific oxidation product (2-hydroxyethidium derivative) over other potential, less specific oxidation products.[2][6] The optimal emission wavelength is approximately 580 nm.[6][7]

Figure 1: Mechanism of MitoSOX Red action in primary neurons.

Critical Consideration: Off-Target Bioenergetic Effects

A significant concern when using MitoSOX Red is its potential to induce mitochondrial dysfunction, particularly at concentrations commonly cited in protocols.[4] Research in primary rat cortical neurons has demonstrated that micromolar concentrations of MitoSOX can have profound off-target effects that can confound data interpretation.[4][8]

Key findings include:

-

Mitochondrial Uncoupling : MitoSOX, at concentrations of 5 µM or higher, dose-dependently uncouples neuronal respiration, leading to an elevation in the oxygen consumption rate (OCR).[4]

-

Inhibition of Complex IV : The probe can inhibit Complex IV of the electron transport chain, which decreases the maximal respiration rate.[4][8]

-

Loss of ATP Synthesis : At 5-10 µM, MitoSOX can cause a severe loss of ATP synthesis-linked respiration.[4][8]

-

Dye Redistribution : Concomitant with mitochondrial uncoupling and depolarization, the probe can redistribute to the cytoplasm and nucleus.[4][8] This is a critical issue, as it renders whole-cell fluorescence measurements an unreliable proxy for mitochondrial-specific superoxide levels.[4]

These bioenergetic alterations are critical because they can, in themselves, alter the rate of superoxide generation, creating a feedback loop that leads to experimental artifacts.[4] Therefore, careful optimization to use the lowest effective concentration is not just recommended, but essential for valid results.

Figure 2: Logical flow of potential artifacts from high MitoSOX concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data from studies characterizing MitoSOX Red in primary neurons and related cell types.

Table 1: Effect of MitoSOX Red Concentration on Neuronal Bioenergetics

| Concentration | Effect on Basal Oxygen Consumption Rate (OCR) | Effect on ATP Synthesis-Linked Respiration | Effect on Maximal Respiration | Localization | Reference |

|---|---|---|---|---|---|

| 0.2 - 2 µM | Unchanged | Not specified | Not specified | Primarily Mitochondrial | [4] |

| 5 µM | Elevated (Uncoupling) | Severe Loss | Decreased | Redistribution to Cytoplasm/Nucleus | [4] |

| 10 µM | Elevated (Uncoupling) | Severe Loss | Decreased | Redistribution to Cytoplasm/Nucleus |[4] |

Table 2: Summary of Staining Parameters Used in Neuronal Studies

| Cell Type | Concentration | Incubation Time & Temp. | Key Findings / Context | Reference(s) |

|---|---|---|---|---|

| Primary Rat Cortical Neurons | 200 nM - 10 µM | 10 min | Concentration-dependent effects on mitochondrial function observed. | [4] |

| Primary Rat Cortical Neurons | 5 µM | 10 min at 37°C | Used to assess mitochondrial ROS production after H₂O₂-induced stress. | [9] |

| Hippocampal & Cortical Neurons | 10 µM | 10 min at RT | Used to measure superoxide after glucose deprivation and reoxygenation. | [10] |

| Human Neuroblastoma Cells | 3 µM | 20 min | Used to assess superoxide production induced by Rotenone. | [10] |

| General Recommendation | 0.2 - 1 µM | 30 min at 37°C | Lower concentrations are suggested to be optimal to avoid artifacts. | [11] |

| Manufacturer Protocol | ≤ 5 µM | 10-30 min at 37°C | Recommends titrating for optimal results; warns against >5 µM. |[1][7] |

Experimental Protocols

The following protocols are synthesized from multiple sources to provide a robust starting point for staining primary neurons.[4][5][7][9]

Reagent Preparation

-

MitoSOX Red Stock Solution (5 mM) :

-

Allow the vial of MitoSOX Red (e.g., 50 µg) to warm completely to room temperature before opening to prevent moisture condensation.[3]

-

Dissolve the contents in 13 µL of high-quality, anhydrous DMSO.[3][7]

-

This 5 mM stock solution is unstable and should be prepared fresh or aliquoted into single-use volumes and stored at -20°C, protected from light and moisture.[3] Avoid repeated freeze-thaw cycles.[7]

-

-

MitoSOX Red Working Solution (0.5 - 5 µM) :

-

On the day of the experiment, dilute the 5 mM stock solution in a suitable warm buffer, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, or phenol red-free culture medium.[5][7]

-

Crucially, the final working concentration should be optimized. Start with a low concentration (e.g., 0.5 - 1 µM) and titrate upwards only if the signal is insufficient.[11] Given the potential for artifacts, concentrations above 5 µM should be avoided.[1][4]

-

Staining Protocol for Adherent Primary Neurons

-

Cell Culture : Culture primary neurons on glass-bottom dishes or coverslips suitable for live-cell imaging.

-

Medium Removal : Gently aspirate the culture medium from the neurons.

-

Washing (Optional but Recommended) : Wash the cells once or twice with warm buffer (e.g., HBSS) to remove any residual serum or phenol red that could interfere with fluorescence.[11]

-

Loading : Add the pre-warmed MitoSOX Red working solution to the cells, ensuring they are fully covered.

-

Incubation : Incubate the cells for 10 to 30 minutes at 37°C and 5% CO₂ , protected from light.[5][9] The incubation time should also be optimized for your specific neuron type and experimental conditions.

-

Washing : Gently wash the cells three times with the warm buffer to remove any unloaded probe.[4][5]

-

Imaging : Immediately proceed to imaging. The signal is not fixable and should be analyzed in live cells, ideally within 30-60 minutes post-staining.[6][12]

Essential Controls for Data Validation

-

Positive Control : To confirm the probe is working, treat cells with a known inducer of mitochondrial superoxide, such as Antimycin A (Complex III inhibitor) or Rotenone (Complex I inhibitor).[10]

-

Negative Control : Pre-incubate cells with a superoxide scavenger or a cell-permeable SOD mimetic to confirm the specificity of the signal.[3]

-

Mitochondrial Integrity Control : To assess if experimental treatments or the dye itself are causing mitochondrial depolarization, co-stain with a membrane potential-sensitive dye like TMRM or use a mitochondrial marker like MitoTracker™ Green to confirm localization.[2][4][9] The fluorescence intensity of MitoSOX Red can be normalized to the MitoTracker Green signal to account for differences in mitochondrial mass.[13]

Figure 3: Standard experimental workflow for MitoSOX Red staining in neurons.

Conclusion and Best Practices

The initial characterization of MitoSOX Red in primary neurons requires a nuanced approach that goes beyond standard manufacturer protocols. While it is a powerful tool for specifically detecting mitochondrial superoxide, its potential to induce bioenergetic artifacts necessitates rigorous validation and optimization.

Key recommendations for researchers include:

-

Optimize Concentration : Always perform a concentration-response curve (e.g., 200 nM to 5 µM) to identify the lowest effective concentration that provides a sufficient signal-to-noise ratio without causing mitochondrial dysfunction.[4][11]

-

Validate with Controls : Routinely use positive and negative controls to ensure probe reactivity and signal specificity.

-

Monitor Mitochondrial Health : Co-localize with mitochondrial markers and, if possible, assess mitochondrial membrane potential to ensure that changes in fluorescence are not due to dye redistribution from mitochondrial depolarization.[4]

-

Interpret Data Cautiously : Acknowledge that MitoSOX fluorescence is semi-quantitative, as the signal is dependent on both superoxide levels and mitochondrial membrane potential.[4] Normalizing the signal to a mitochondrial mass marker is highly recommended.[13]

By adhering to these principles, researchers can confidently employ MitoSOX Red to generate reliable and insightful data on the role of mitochondrial superoxide in neuronal health and disease.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. apexbt.com [apexbt.com]

- 4. Low Micromolar Concentrations of the Superoxide Probe MitoSOX Uncouple Neural Mitochondria and Inhibit Complex IV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. MitoSOX™ Red Mitochondrial Superoxide Indicator, for live-cell imaging, 10 vials x 50 μg - FAQs [thermofisher.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Low micromolar concentrations of the superoxide probe MitoSOX uncouple neural mitochondria and inhibit complex IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Exploring MitoSOX Red for High-Throughput Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the application of MitoSOX Red, a fluorescent probe for the specific detection of mitochondrial superoxide, in a high-throughput screening (HTS) context. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and analyze HTS assays for the discovery of modulators of mitochondrial oxidative stress.

Introduction to MitoSOX Red

MitoSOX Red is a cell-permeant, cationic dihydroethidium derivative that selectively targets mitochondria.[1] Upon entering the mitochondria, it is specifically oxidized by superoxide, a primary reactive oxygen species (ROS), to produce a red fluorescent product, 2-hydroxyethidium.[2] This product then intercalates with mitochondrial nucleic acids, leading to a significant enhancement of its fluorescence.[3] The specificity of MitoSOX Red for superoxide over other ROS and reactive nitrogen species (RNS) makes it a valuable tool for studying mitochondrial oxidative stress.[4] The excitation and emission maxima of the oxidized probe are approximately 510 nm and 580 nm, respectively.[1]

Signaling Pathway of Mitochondrial Superoxide Production

Mitochondrial superoxide is primarily generated as a byproduct of the electron transport chain (ETC) during oxidative phosphorylation. Electrons can leak from Complex I and Complex III of the ETC and directly react with molecular oxygen to form the superoxide anion (O₂⁻). This process is a key element in cellular signaling and, when excessive, contributes to oxidative stress and various pathologies.

Caption: A diagram illustrating the primary pathway of mitochondrial superoxide production via the electron transport chain and its subsequent conversion to hydrogen peroxide.

High-Throughput Screening with MitoSOX Red

MitoSOX Red is well-suited for HTS applications due to its fluorescent readout, which can be readily quantified using automated plate readers and high-content screening (HCS) systems. These platforms allow for the rapid screening of large compound libraries to identify molecules that either induce or inhibit mitochondrial superoxide production.

Experimental Workflow

A typical HTS workflow using MitoSOX Red involves several key steps, from cell preparation to data analysis. This process is amenable to automation for high-throughput applications.

Caption: A schematic of the key steps in a high-throughput screening assay using MitoSOX Red to identify modulators of mitochondrial superoxide.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and success of HTS assays. The following are generalized protocols that should be optimized for specific cell types and experimental conditions.

3.2.1. Cell Preparation and Seeding

-

Culture cells in appropriate growth medium to ~80-90% confluency.

-

Harvest cells and determine cell density.

-

Seed cells into 96-well or 384-well black, clear-bottom microplates at a predetermined optimal density.

3.2.2. Compound Treatment

-

Prepare serial dilutions of test compounds and controls (positive and negative).

-

Add compounds to the cell plates and incubate for the desired treatment period.

3.2.3. MitoSOX Red Staining

-

Prepare a fresh working solution of MitoSOX Red (typically 1-5 µM) in a suitable buffer (e.g., HBSS with Ca²⁺/Mg²⁺).

-

Remove the compound-containing medium from the cells.

-

Add the MitoSOX Red working solution to each well.

-

Incubate the plates for 10-30 minutes at 37°C, protected from light.

-

Wash the cells twice with a pre-warmed buffer to remove any unbound probe.

3.2.4. Data Acquisition

-

Plate Reader: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 510 nm and 580 nm, respectively.

-

High-Content Screening (HCS): Acquire images using an automated imaging system. This allows for the quantification of fluorescence intensity on a per-cell basis and provides additional morphological data.

3.2.5. Data Analysis

-

Subtract the background fluorescence from all measurements.

-

Normalize the fluorescence signal, for example, to the number of cells per well (if using HCS) or to a vehicle control.

-

Calculate assay quality metrics such as the Z'-factor.

-

Identify "hits" based on a predefined activity threshold.

-

For confirmed hits, perform dose-response experiments and calculate IC50 or EC50 values. A study on HUVECs stimulated with oxLDL reported IC50 values for colchicine, PKT-100, and AZD9056 as 1.19 nM, 114.20 nM, and 1.32 nM, respectively.[5]

Data Presentation and Interpretation

Quantitative data from HTS assays should be presented in a clear and structured format to facilitate comparison and interpretation.

Assay Quality Control: The Z'-Factor